molecular formula C17H20N4O5 B6559607 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021212-82-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B6559607
CAS No.: 1021212-82-7
M. Wt: 360.4 g/mol
InChI Key: KMEOGMFATJYEPX-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via a carboxamide group to a 3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane core. Although detailed pharmacological data for this specific compound are unavailable, its structural components are shared with bioactive analogs, enabling inferred comparisons.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-20-14(22)17(19-16(20)24)4-6-21(7-5-17)15(23)18-11-2-3-12-13(10-11)26-9-8-25-12/h2-3,10H,4-9H2,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEOGMFATJYEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of the compound involves several steps, typically starting with the preparation of the benzodioxin moiety followed by the formation of the triazaspiro structure. The general synthetic pathway includes:

  • Formation of Benzodioxin Derivative : The initial step often involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acylating agents to introduce functional groups.
  • Construction of Triazaspiro Framework : This is achieved through cyclization reactions that incorporate nitrogen atoms into the spiro structure.
  • Final Derivatization : The compound is then subjected to further modifications to enhance biological activity or solubility.

Example Synthesis Pathway

StepReagentsConditionsProduct
12,3-dihydro-1,4-benzodioxin-6-amine + Acylating agentAqueous Na2CO3, room temperatureBenzodioxin derivative
2Benzodioxin derivative + Bromoacetyl derivativesDMF, lithium hydrideTriazaspiro compound
3Triazaspiro compound + Additional substituentsAppropriate solventFinal product

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this class, particularly focusing on their effects on enzymes such as acetylcholinesterase and α-glucosidase. For example:

  • Acetylcholinesterase Inhibition : Compounds derived from benzodioxin structures have shown promising results in inhibiting acetylcholinesterase, which is crucial for treating Alzheimer's disease.
  • α-Glucosidase Inhibition : These compounds are also being evaluated for their potential in managing Type 2 Diabetes Mellitus (T2DM) by inhibiting α-glucosidase activity.

Case Study: Inhibition Potency

A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against these enzymes, indicating strong inhibitory effects compared to standard drugs.

Cytotoxicity and Anticancer Activity

Research indicates that some derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance:

  • Cell Viability Assays : Compounds were tested on various cancer cell lines (e.g., B16F10 melanoma cells) to assess their viability and cytotoxicity.
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through various pathways.

Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50/Effectiveness
Acetylcholinesterase InhibitionAcetylcholinesteraseLow μM range
α-Glucosidase Inhibitionα-GlucosidaseLow μM range
CytotoxicityB16F10 melanoma cellsSignificant at ≤20 μM

Research Findings

Several studies have contributed to understanding the biological activities associated with this compound:

  • Enzyme Inhibition Studies : Research indicates that derivatives show significant inhibition against key enzymes involved in metabolic diseases.
  • Anticancer Properties : Studies reveal that certain derivatives can effectively reduce viability in cancer cell lines, suggesting potential therapeutic applications.
  • Kinetic Studies : Lineweaver–Burk plots have been used to determine the inhibition type (competitive or non-competitive) for various enzyme targets.

Notable Research Contributions

  • A study published in MDPI highlighted that specific analogs demonstrated stronger inhibition than traditional inhibitors like kojic acid against mushroom tyrosinase .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Reported Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide Not reported Benzodioxin, triazaspiro, carboxamide Research use only
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid ~194 Benzodioxin, carboxylic acid Anti-inflammatory
3',4'-(1",4"-Dioxino)flavone (4f) ~354 Flavone, dioxane Antihepatotoxic
CS-0309467 391.46 Benzodioxin, pyridinamine Research use only

Table 2: Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example Compound
Benzodioxin subunit Enhances metabolic stability; contributes to anti-inflammatory activity 2-(2,3-Dihydro... acetic acid
Spirocyclic cores Improves conformational rigidity and target selectivity Triazaspiro-carboxamide
Hydroxy methyl groups on dioxane Boosts antihepatotoxic efficacy (e.g., 4g in vs. 4f) 3',4'-(2-hydroxy methyl...)

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